

"Methyl 6-hydroxy-5-nitronicotinate" molecular structure and IUPAC name

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Compound of Interest

Compound Name: **Methyl 6-hydroxy-5-nitronicotinate**

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A Technical Guide to Methyl 6-hydroxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Methyl 6-hydroxy-5-nitronicotinate**, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide details its chemical structure, nomenclature, physicochemical properties, and relevant experimental data to support further research and development.

Molecular Structure and Nomenclature

Methyl 6-hydroxy-5-nitronicotinate is a pyridine derivative characterized by a methyl ester at position 3, a nitro group at position 5, and a hydroxyl group at position 6. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

- IUPAC Name: methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate[1][2]
- Synonyms: **Methyl 6-hydroxy-5-nitronicotinate**[1]
- CAS Number: 222970-61-8[1][3]
- Molecular Formula: C₇H₆N₂O₅[1][2][3]

The molecule exists in tautomeric forms, with the pyridone form being significant. The IUPAC name "methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate" reflects this keto-enol tautomerism.

Molecular Structure:

 2D Structure of Methyl 6-hydroxy-5-nitronicotinate

Physicochemical and Computed Properties

Quantitative data for **Methyl 6-hydroxy-5-nitronicotinate** has been compiled from various sources. The following tables summarize its key computed physical and chemical properties.

Table 1: General Physicochemical Properties

Property	Value	Source
Molecular Weight	198.13 g/mol	[1] [3]
Monoisotopic Mass	198.02767130 Da	[1] [2]
XlogP (Predicted)	-0.2	[1] [2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	1	PubChem

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)	Source
[M+H] ⁺	199.03494	134.4	[2]
[M+Na] ⁺	221.01688	142.9	[2]
[M-H] ⁻	197.02038	136.3	[2]
[M+NH ₄] ⁺	216.06148	150.9	[2]
[M+K] ⁺	236.99082	137.5	[2]
[M+HCOO] ⁻	243.02586	158.1	[2]

Biological Context and Potential Applications

While specific biological activity for **Methyl 6-hydroxy-5-nitronicotinate** is not extensively documented, its parent acid, 6-Hydroxy-5-nitronicotinic acid, is recognized as a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[\[4\]](#) Pyridine derivatives often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-tumor effects.[\[4\]](#)

A structurally related compound, Methyl 4,6-dihydroxy-5-nitronicotinate, has shown potential as an antimicrobial and anti-inflammatory agent, highlighting the therapeutic possibilities for this class of molecules.[\[5\]](#) Given its structural features, **Methyl 6-hydroxy-5-nitronicotinate** serves as a valuable scaffold for generating libraries of novel compounds in drug discovery programs.

Experimental Protocols: Synthesis of a Related Derivative

No direct synthesis protocol for **Methyl 6-hydroxy-5-nitronicotinate** was found in the reviewed literature. However, a detailed experimental procedure for the synthesis of the closely related Methyl 6-chloro-5-nitronicotinate from 5-nitro-6-hydroxynicotinic acid provides a highly relevant methodological framework. This two-step process involves the formation of an acyl chloride followed by esterification.

Protocol: Synthesis of Methyl 6-chloro-5-nitronicotinate[\[6\]](#)

- Step 1: Acyl Chloride Formation
 - To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl_2 , 4.7 equivalents), add N,N-Dimethylformamide (DMF, 0.15 equivalents) as a catalyst.
 - Heat the reaction mixture to reflux and maintain for 8 hours.
 - After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.
- Step 2: Esterification
 - Dissolve the concentrated residue from Step 1 in dichloromethane (CH_2Cl_2).
 - Cool the solution to -40°C.
 - Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature does not exceed -30°C.
 - Following the addition of methanol, add an aqueous sodium bicarbonate (NaHCO_3) solution (1 equivalent).
 - Allow the mixture to gradually warm to room temperature.
 - Separate the organic phase and concentrate it under vacuum.
 - Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.

This protocol can likely be adapted for the synthesis of the target compound by omitting the chlorination step and directly proceeding with esterification of 6-hydroxy-5-nitronicotinic acid under appropriate conditions (e.g., Fischer esterification).

Workflow and Pathway Visualizations

To illustrate the logical flow of the synthesis described above, the following diagram outlines the key transformations.

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Caption: Synthetic pathway for Methyl 6-chloro-5-nitronicotinate.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, **Methyl 6-hydroxy-5-nitronicotinate** is a hazardous substance.[1]

- Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
- Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

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References

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